molecular formula C13H15NS B14167800 3-ethyl-6,8-dimethyl-1H-quinoline-2-thione CAS No. 604754-99-6

3-ethyl-6,8-dimethyl-1H-quinoline-2-thione

Cat. No.: B14167800
CAS No.: 604754-99-6
M. Wt: 217.33 g/mol
InChI Key: MEFZBLBOHIQDAY-UHFFFAOYSA-N
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Description

3-ethyl-6,8-dimethyl-1H-quinoline-2-thione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6,8-dimethyl-1H-quinoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with carbon disulfide and an alkylating agent in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6,8-dimethyl-1H-quinoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

3-ethyl-6,8-dimethyl-1H-quinoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-6,8-dimethyl-1H-quinoline-2-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-6,8-dimethyl-1H-quinoline-2-thione stands out due to its specific structural modifications, which can enhance its biological activity and selectivity. The presence of ethyl and methyl groups at specific positions on the quinoline ring can influence its interaction with molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

604754-99-6

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-ethyl-6,8-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-4-10-7-11-6-8(2)5-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

MEFZBLBOHIQDAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CC(=C2NC1=S)C)C

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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